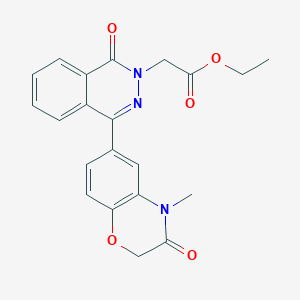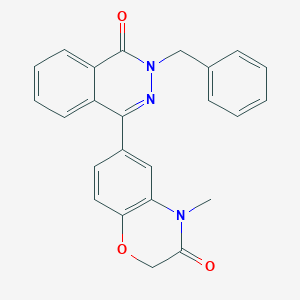![molecular formula C16H15N3O2S2 B304722 N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thiadiazole derivatives and is known for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of MTAA is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. MTAA has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MTAA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. MTAA has also been found to modulate the activity of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant therapeutic potential. However, there are also some limitations to its use. MTAA has been found to exhibit low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of MTAA is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MTAA. One area of research is the development of more efficient synthesis methods for MTAA. Another area of research is the investigation of the potential therapeutic applications of MTAA in various diseases and disorders. Additionally, further research is needed to elucidate the exact mechanism of action of MTAA and to identify any potential side effects or limitations to its use.
Synthesemethoden
MTAA can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-methylphenol. The resulting product is then reacted with 2-bromoacetyl bromide to yield MTAA.
Wissenschaftliche Forschungsanwendungen
MTAA has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. MTAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide |
|---|---|
Molekularformel |
C16H15N3O2S2 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(8-11)21-10-15-18-19-16(23-15)17-14(20)9-13-6-3-7-22-13/h2-8H,9-10H2,1H3,(H,17,19,20) |
InChI-Schlüssel |
ZZAVTFAAQUFHCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B304640.png)

![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)



![1,4-Dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinoxaline-8-sulfonamide](/img/structure/B304655.png)
![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)


methanone](/img/structure/B304668.png)